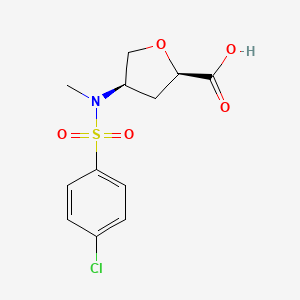
Biotin-SS-NHS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-SS-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a thiol-cleavable amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, peptides, and other molecules with biotin. The compound features an extended spacer arm that reduces steric hindrance, enhancing the binding efficiency with avidin or streptavidin .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-SS-NHS is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysuccinimide (NHS) and the incorporation of a disulfide bond. The typical synthetic route involves the following steps:
Activation of Biotin: Biotin is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form NHS-biotin.
Incorporation of Disulfide Bond: The NHS-biotin is then reacted with a disulfide-containing linker, such as 2-mercaptoethylamine, to introduce the disulfide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and NHS are reacted in controlled environments to ensure high yield and purity.
Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.
化学反应分析
Types of Reactions
Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).
Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.
Major Products
The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .
科学研究应用
Biotin-SS-NHS has a wide range of applications in scientific research:
Protein Labeling: Used to biotinylate antibodies and other proteins for immobilization, purification, or detection.
Cell Surface Labeling: Biotinylates only surface proteins of whole cells due to its negatively charged sulfo-NHS group, which prevents it from permeating cell membranes.
Affinity Purification: Facilitates the purification of biotinylated molecules using streptavidin or avidin affinity columns.
Intracellular Labeling: Can be used to label intracellular proteins when dissolved in organic solvents like DMSO or DMF.
作用机制
Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .
相似化合物的比较
Biotin-SS-NHS is unique due to its thiol-cleavable disulfide bond and extended spacer arm. Similar compounds include:
NHS-Biotin: Lacks the disulfide bond, making the biotinylation irreversible.
Sulfo-NHS-Biotin: Contains a sulfonate group for increased water solubility but does not have a cleavable spacer arm.
NHS-PEG4-Biotin: Features a polyethylene glycol (PEG) spacer arm for increased solubility and reduced steric hindrance.
This compound stands out due to its reversible labeling capability, making it particularly useful for applications requiring temporary biotinylation .
属性
分子式 |
C19H28N4O6S3 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1 |
InChI 键 |
LBEDTGQHCFODEH-QSBNIXTBSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


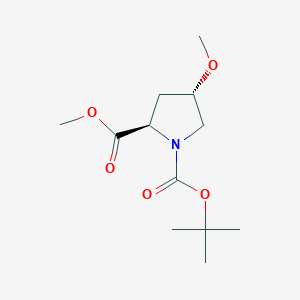


![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

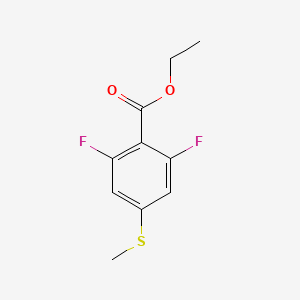
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
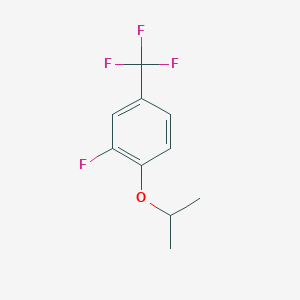
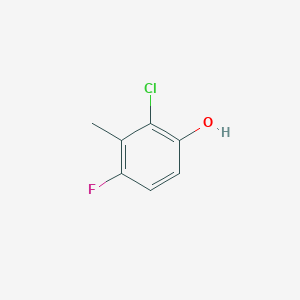
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)


